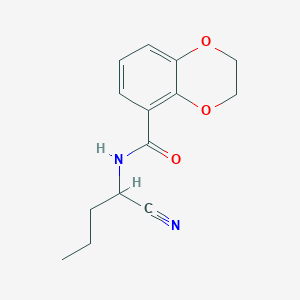

![molecular formula C25H21N5O2 B2388151 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-46-0](/img/structure/B2388151.png)

5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

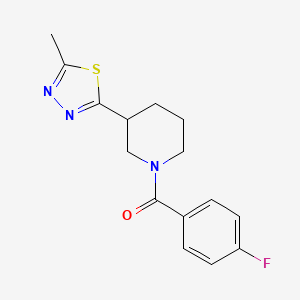

The compound “5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic molecule. It is a derivative of the quinazoline family, which are purine analogues . Quinazoline derivatives have attracted wide pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of similar compounds involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . This process has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using cyclohexane, cyclohexene, and norbornene β-amino amides .Molecular Structure Analysis

The molecular structure of such compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction can also be performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . This review summarizes the recent advances in the synthesis and biological activities investigations of quinazoline derivatives .科学的研究の応用

Synthesis and Chemical Transformations

Research in the field of heterocyclic chemistry often focuses on the synthesis and chemical transformations of quinazoline derivatives, including triazoloquinazolines. These compounds are synthesized through various methods, including reactions of anthranilamide with isocyanates, leading to the formation of oxazolo and oxazino quinazolines (Chern et al., 1988). Such studies lay the groundwork for the synthesis of more complex derivatives like 5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.

Biological Activity

Derivatives of triazoloquinazoline, such as those related to adenosine antagonist CGS15943, have been explored for their selectivity for the human A3 receptor subtype (Kim, Ji, & Jacobson, 1996). These findings highlight the potential of triazoloquinazoline derivatives in therapeutic applications, particularly in targeting specific receptor subtypes.

Antimicrobial and Antineurotic Properties

Novel synthesis approaches have led to the discovery of triazoloquinazoline derivatives with potential antimicrobial activities and applications in treating neurological conditions. For example, a study on the synthesis and computer prediction of the biological activity of triazoloquinazoline derivatives identified compounds with potential antineurotic activity, highlighting their prospective use in treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial Agents

Research into novel 1H-1,2,3-triazole-4-carboxamides and triazolo[1,5-a]quinazoline derivatives has demonstrated moderate to good antimicrobial activities against various pathogens, indicating the potential of these compounds as antimicrobial agents (Pokhodylo et al., 2021).

特性

IUPAC Name |

5-oxo-3-phenyl-N-(3-phenylpropyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O2/c31-24(26-15-7-10-17-8-3-1-4-9-17)19-13-14-20-21(16-19)30-23(27-25(20)32)22(28-29-30)18-11-5-2-6-12-18/h1-6,8-9,11-14,16,29H,7,10,15H2,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPSUJFRDHHIOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388073.png)

![Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B2388074.png)

![5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2388075.png)

![2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2388082.png)

![2-amino-N-(3-methoxypropyl)-1-(thiophen-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2388085.png)

![1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)